molecular formula C21H22N4O2S B14959888 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B14959888
M. Wt: 394.5 g/mol
InChI Key: FGGJOUKMVNIMSI-UHFFFAOYSA-N
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Description

3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

3-benzamido-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C21H22N4O2S/c1-3-14(4-2)20-24-25-21(28-20)23-19(27)16-11-8-12-17(13-16)22-18(26)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,22,26)(H,23,25,27)

InChI Key

FGGJOUKMVNIMSI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . The structures of the synthesized compounds are usually confirmed using mass spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yielding and scalable reactions, would apply. The use of eco-friendly solvents and catalysts, as well as the optimization of reaction conditions to minimize waste and energy consumption, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with a similar core structure but lacking the thiadiazole ring.

    Thiadiazole derivatives: Compounds containing the thiadiazole ring but with different substituents.

Uniqueness

The uniqueness of 3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its combination of the benzamide and thiadiazole moieties. This combination imparts distinct chemical and biological properties that are not observed in simpler benzamides or thiadiazole derivatives .

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